molecular formula C19H22FN5O3 B14934860 4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B14934860
M. Wt: 387.4 g/mol
InChI Key: PFELLUMSVSZYEM-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-fluorophenyl group and a carboxamide-linked 6-methoxypyridin-3-yl moiety. Its structure combines aromatic fluorination and methoxy-pyridine substitution, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C19H22FN5O3

Molecular Weight

387.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H22FN5O3/c1-28-18-7-4-15(12-21-18)23-17(26)13-22-19(27)25-10-8-24(9-11-25)16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,27)(H,23,26)

InChI Key

PFELLUMSVSZYEM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s piperazine-carboxamide scaffold is shared with several derivatives, but its unique substituents distinguish it:

Compound Key Substituents Yield Melting Point (°C) Biological Notes Reference
Target Compound 4-Fluorophenyl, 6-methoxypyridin-3-yl - - - -
A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) 4-Fluorophenyl, quinazolinone 57.3% 196.5–197.8 Anticancer activity (in vitro)
ML267 (piperazine-1-carbothioamide) Pyridinyl, trifluoromethyl, carbothioamide - - Bacterial enzyme inhibition
3i (cyclohexylamino/sulfamoylphenyl derivative) Cyclohexylamino, sulfamoylphenyl 55% - Carbonic anhydrase inhibition
8j (dopamine D3 receptor ligand) Dichlorophenyl, carboxamide linker - - >1000-fold D3R selectivity
  • Substituent Impact: Fluorophenyl Groups: Present in the target compound and A3, fluorination enhances metabolic stability and binding affinity via hydrophobic and electronic effects . Methoxypyridine vs. Carboxamide vs. Carbothioamide (ML267): The carboxamide in the target compound offers stronger hydrogen-bonding capacity, whereas ML267’s thioamide may increase lipophilicity and alter target engagement .

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